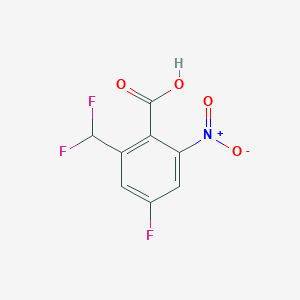

![molecular formula C13H8N4O3S B2400887 (Z)-2-氰基-3-[2-(3-硝基苯基)-1,3-噻唑-4-基]丙-2-烯酰胺 CAS No. 1356817-69-0](/img/structure/B2400887.png)

(Z)-2-氰基-3-[2-(3-硝基苯基)-1,3-噻唑-4-基]丙-2-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

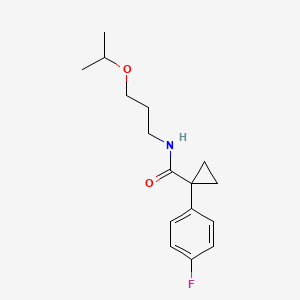

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide is a compound that belongs to the class of enamides, which are known for their diverse biological activities. This compound features a thiazole ring, a cyano group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

科学研究应用

非线性光学材料

背景:: 近年来,有机晶体因其优异的二阶和三阶非线性光学 (NLO) 特性而受到广泛关注。这些特性对于光电和光子学应用至关重要。

2AT3N 的作用::抗癌药物

背景:: 具有特定结构片段的杂合分子已显示出作为潜在抗癌药物的希望。

2AT3N 的作用::- 线粒体途径激活: 2AT3N 的衍生物 III 激活线粒体介导的内在凋亡途径。 胱天蛋白酶在此过程中起次要作用 .

噻唑烷酮类化合物

背景:: 将噻唑烷酮和 (2Z)-2-氯-3-(4-硝基苯基)丙-2-烯片段结合已被证明在设计潜在抗癌药物中有效。

2AT3N 的作用::作用机制

Target of Action

Similar compounds have been found to inhibit the transcription factor nf-κb . NF-κB plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .

Mode of Action

The compound interacts with its targets, leading to significant attenuation of lipopolysaccharide-induced NF-κB activation . This suggests that the compound may inhibit the activation of NF-κB, thereby modulating the immune response.

Biochemical Pathways

Based on the inhibition of nf-κb, it can be inferred that the compound may affect pathways related to inflammation and immune response .

Pharmacokinetics

The structural backbones of similar compounds often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Similar compounds have shown prominent activity against cancer cell lines , suggesting that this compound may also have potential anticancer effects.

Action Environment

The modification of the anilide core by rather lipophilic and bulky moieties seems to be preferable for the anti-inflammatory potential of these compounds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with cyano

属性

IUPAC Name |

(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O3S/c14-6-9(12(15)18)4-10-7-21-13(16-10)8-2-1-3-11(5-8)17(19)20/h1-5,7H,(H2,15,18)/b9-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLGPNBGRXGVSH-WTKPLQERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C=C(C#N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)/C=C(/C#N)\C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

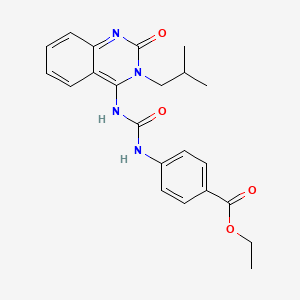

![1-[(3,4-dimethoxyphenyl)methyl]-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2400808.png)

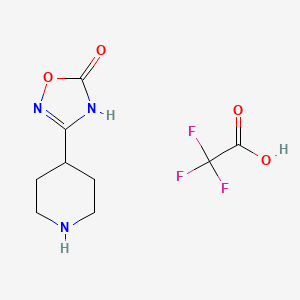

![3-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2400811.png)

![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetamide](/img/structure/B2400813.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2400814.png)

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2400819.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2400823.png)

![2-chloro-N-{3-[(4-fluorophenyl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B2400824.png)